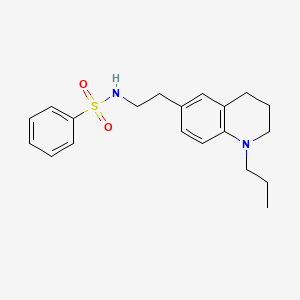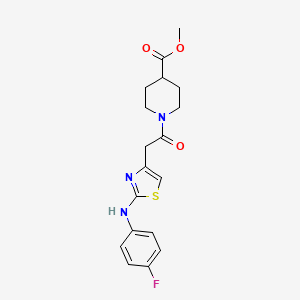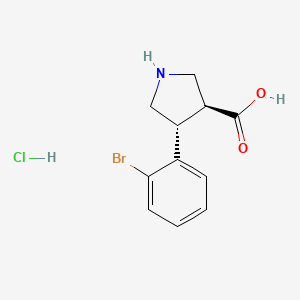
(3S,4R)-4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "(3S,4R)-4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid; hydrochloride" involves multi-step chemical reactions, including nucleophilic substitution, cyclization, bromination, and hydrolysis, to achieve the desired product. For example, the synthesis of related bromophenyl compounds often requires starting materials like 2,3-dichloropyridine and involves processes such as hydrazining and ester-bromination to obtain key intermediates (Niu Wen-bo, 2011; Yang Yun-shang, 2011). These steps highlight the complexity and precision required in synthesizing compounds of this nature.
Molecular Structure Analysis
The molecular structure of compounds similar to "(3S,4R)-4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid; hydrochloride" can be elucidated through techniques like X-ray diffraction and NMR spectroscopy. For instance, the crystal structure of cis-4-(p-bromophenyl)-5-methyl-2-pyrrolidinone provides insights into the conformation and spatial arrangement of the molecule, which is crucial for understanding its chemical behavior and interaction potential (H. Bruderer et al., 1978).
Chemical Reactions and Properties
Chemical reactions involving "(3S,4R)-4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid; hydrochloride" and similar compounds can include acylation, cyclometalation, and hydrogen bonding interactions. These reactions are pivotal for modifying the compound to enhance its properties or for incorporating it into more complex molecules (Raymond C. F. Jones et al., 1990). The ability to undergo specific chemical transformations is essential for its application in various scientific fields.
Physical Properties Analysis
The physical properties of "(3S,4R)-4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid; hydrochloride" can be deduced from its molecular structure and synthesis products. Characteristics such as solubility, melting point, and crystal structure are determined through experimental analysis and are crucial for handling and application purposes (S. Nirmala et al., 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential catalytic activity, are derived from its structural composition and the presence of functional groups. Studies on related compounds, like pyrrolidine-2,4-diones, illustrate the importance of functional groups in determining the chemical behavior of these molecules (Raymond C. F. Jones et al., 1990).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
A notable approach involves the synthesis and characterization of pyrrolidine derivatives, which serve as a basis for understanding the synthetic utility of pyrrolidine-based compounds. For instance, the synthesis of pyrrolidine derivatives has been explored to study their conformations and potential as building blocks for more complex molecules. Such compounds often exhibit interesting structural characteristics due to their conformational flexibility and potential for further functionalization (Menegazzo et al., 2006).
Applications in Medicinal Chemistry
The utility of pyrrolidine and related structures extends to medicinal chemistry, where these moieties are integrated into drug discovery efforts. For example, pyrrolidine cores have been used in the design and synthesis of influenza neuraminidase inhibitors, demonstrating the importance of such scaffolds in antiviral drug development (Wang et al., 2001). Furthermore, pyrrolidine derivatives have been synthesized for evaluating their potential as cholinesterase inhibitors, indicating their relevance in addressing neurodegenerative diseases (Pizova et al., 2017).
Propriétés
IUPAC Name |
(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2.ClH/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15;/h1-4,8-9,13H,5-6H2,(H,14,15);1H/t8-,9+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSLVUVVKDIPFA-OULXEKPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2491546.png)
amine hydrobromide](/img/no-structure.png)


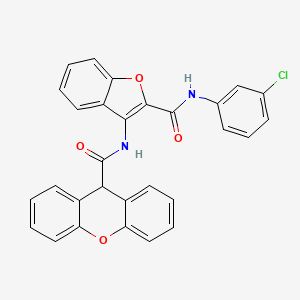
![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2491556.png)
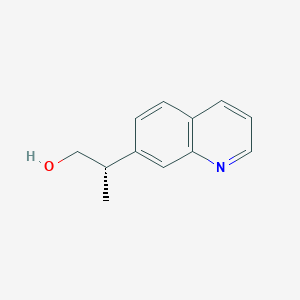
![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2491560.png)

![5-(4-chlorophenyl)-1-(3-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2491562.png)
![Tert-butyl N-[(1S,5S,6R)-3-amino-6-bicyclo[3.2.0]heptanyl]carbamate;hydrochloride](/img/structure/B2491563.png)

